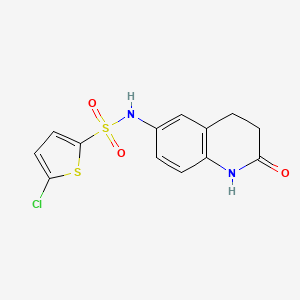

5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

The compound 5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide features a thiophene-2-sulfonamide group substituted with a chlorine atom at the 5-position, linked to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety.

Properties

IUPAC Name |

5-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S2/c14-11-4-6-13(20-11)21(18,19)16-9-2-3-10-8(7-9)1-5-12(17)15-10/h2-4,6-7,16H,1,5H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAQKHGQOPUDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated quinoline derivative.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonamide positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has shown promise in drug development due to its potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant activity against various bacterial strains. Its mechanism involves interaction with specific molecular targets such as enzymes or receptors, leading to the inhibition of bacterial growth .

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various chemical reactions due to its functional groups that allow for diverse modifications .

Material Science

The unique properties of this compound make it suitable for developing new materials with specific electronic or optical properties. Its integration into polymer matrices could lead to innovative applications in electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies revealed that treatment with 5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene resulted in increased apoptosis rates in human cancer cell lines. Flow cytometry analysis indicated a marked increase in early apoptotic cells after treatment compared to control groups .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, its antithrombotic activity is attributed to its ability to bind to and inhibit the activity of factor Xa, an enzyme crucial for blood coagulation . This binding prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences:

*Calculated based on molecular formula C₁₃H₁₂ClN₂O₃S₂.

Key Observations:

- Chlorine vs.

- Tetrahydroquinolinone Modifications: Substituents at the 1-position (e.g., isobutyl or ethanesulfonyl) alter steric and electronic profiles. For example, the ethanesulfonyl group in introduces an additional polar moiety, which may improve aqueous solubility.

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, comparisons can be made with analogs:

- IR Spectroscopy : Compound 6c shows peaks at 1687 cm⁻¹ (C=O stretch) and 1168 cm⁻¹ (S=O stretch), consistent with sulfonamide and carbonyl functionalities . The target compound would exhibit similar bands.

- ¹H-NMR: Compound 11b displays aromatic protons at δ 7.55–7.29 ppm and sulfonamide NH at δ 8.52 ppm . The tetrahydroquinolinone protons in the target compound would likely resonate near δ 2.68–2.96 ppm (CH₂ groups) .

Biological Activity

5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a thiophene ring, a sulfonamide group, and a tetrahydroquinoline moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 342.8 g/mol. The presence of chlorine and specific functional groups enhances its reactivity and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.8 g/mol |

| IUPAC Name | This compound |

| CAS Number | 922005-94-5 |

The primary mechanism of action for this compound involves the inhibition of the coagulation enzyme Factor Xa (FXa). By acting as a direct inhibitor of FXa, the compound disrupts the coagulation cascade, particularly the conversion of prothrombin to thrombin. This inhibition can significantly reduce blood clot formation, making it a potential candidate for anticoagulant therapy.

Biochemical Pathways

The compound's interaction with FXa leads to various cellular effects related to blood clotting processes. The inhibition of FXa not only affects coagulation but may also have implications for other cellular pathways involved in inflammatory responses and cancer progression.

Pharmacokinetics

Research indicates that this compound exhibits good oral bioavailability and high potency. Its stability in various environments enhances its therapeutic potential.

Antimicrobial Properties

Preliminary studies have shown that this compound possesses promising antimicrobial activity against various bacterial strains. The mechanism involves interaction with specific molecular targets such as enzymes or receptors that lead to bacterial growth inhibition .

Anticancer Activity

Further investigations suggest potential anticancer properties through apoptosis induction in cancer cells. The compound may interfere with cell cycle progression and promote programmed cell death in specific cancer types .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticoagulant Studies : A study demonstrated that the compound effectively inhibited FXa activity in vitro, showing potential for use as an anticoagulant agent.

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria.

- Cancer Cell Studies : Research involving various human cancer cell lines indicated that the compound could induce apoptosis and inhibit proliferation at low concentrations (IC50 values ranging from 0.4 to 10 µM depending on the cell line) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, and what challenges arise in yield optimization?

- Methodological Answer : The synthesis typically involves sulfonylation of the tetrahydroquinolin-6-amine precursor with 5-chlorothiophene-2-sulfonyl chloride. Critical challenges include controlling regioselectivity during sulfonamide bond formation and minimizing side reactions from the electron-deficient thiophene ring. A modified approach using trichloroethylene as a solvent, as demonstrated in analogous sulfonamide syntheses (e.g., trichloroethylamides of 5-chloro-2-thienylsulfonic acid), can enhance reaction efficiency by stabilizing reactive intermediates . Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization in ethanol is recommended to isolate high-purity product.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Multimodal characterization is essential:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of the tetrahydroquinolinone carbonyl (δ ~170 ppm) and thiophene sulfonamide protons (δ ~7.5–8.5 ppm).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) is ideal. A related quinoxaline-thiophene derivative (CCDC 1983315) was resolved using SCXRD, demonstrating the utility of this method for sulfonamide derivatives .

- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to verify purity (>95%) and molecular ion peaks.

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the antitumor potential of this compound?

- Methodological Answer : Prioritize cell line panels spanning multiple cancer types. For example, a study on 5-phenyl-1,3-thiazole-4-sulfonamides screened 60 cancer cell lines (e.g., NCI-60 panel) to identify activity trends. Dose-response assays (IC determination) and mechanistic studies (e.g., apoptosis via flow cytometry) are critical. Ensure consistency by normalizing results to positive controls like doxorubicin .

Q. How do structural modifications (e.g., halogen substitution, ring saturation) influence biological activity?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with variations:

- Thiophene Substitution : Replace the 5-chloro group with bromo or trifluoromethyl groups (see for trifluoromethyl-thiophene analogs) to assess electronic effects .

- Tetrahydroquinolinone Modifications : Introduce substituents at the 2-oxo position (e.g., methyl, phenyl) to evaluate steric and hydrogen-bonding impacts. Crystallographic data (e.g., CCDC 1983315) can guide rational design by revealing packing interactions .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX, a common sulfonamide target.

Q. How should researchers resolve contradictions in biological assay data (e.g., divergent IC values across studies)?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO stocks ≤0.1% v/v).

- Orthogonal Assays : Confirm results with complementary methods (e.g., ATP-based viability assays vs. clonogenic survival).

- Metabolic Stability Testing : Evaluate compound stability in assay media (e.g., via LC-MS/MS) to rule out degradation artifacts. A study on thiazole sulfonamides highlighted metabolic instability as a key factor in variable activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.